![molecular formula C10H9N3S B2797423 3-(Pyrimidin-2-ylthio)aniline CAS No. 1184789-54-5](/img/structure/B2797423.png)
3-(Pyrimidin-2-ylthio)aniline
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Overview
Description
3-(Pyrimidin-2-ylthio)aniline is a chemical compound with the formula C10H9N3S . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 3-(Pyrimidin-2-ylthio)aniline, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a copper-catalyzed cyclization of ketones with nitriles . A more eco-friendly synthesis involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 3-(Pyrimidin-2-ylthio)aniline, like other pyrimidine derivatives, is likely to be influenced by these structural characteristics.Chemical Reactions Analysis
Pyrimidine derivatives, including 3-(Pyrimidin-2-ylthio)aniline, can undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Scientific Research Applications
Synthesis and Characterization
3-(Pyrimidin-2-ylthio)aniline, also known as n-MP1, is synthesized by reacting 2-mercaptopyrimidine with 3-nitrophthalonitrile in the presence of anhydrous K₂CO₃ and DMF. The cyclotetramerization of n-MP1 yields n-MP2, while n-MP3 is obtained by refluxing n-MP1 with anhydrous Zn(CH₃COO)₂ .
DNA Interaction
The interaction of n-MP3 with DNA has been studied in vitro using UV-visible titrimetric and thermal denaturation assays. Spectroscopic results indicate that n-MP3 effectively binds to CT-DNA via noncovalent interactions, with a binding constant (Kb) of 2.0 × 10⁵ M⁻¹. This suggests potential applications in antimicrobial and anticancer fields .
Molecular Docking
In silico molecular docking studies reveal that n-MP3 exhibits stronger binding affinity with DNA (binding energy: 10.64 kcal/mol) compared to control compounds (7.78 kcal/mol for ethidium bromide and 6.21 kcal/mol for cisplatin). This property enhances its potential as an antimicrobial and anticancer agent .
Antidiabetic Activity
Spectroscopic analysis demonstrates that n-MP3 possesses antidiabetic activity by inhibiting α-glucosidase. Further toxicological tests are needed, but this property opens avenues for drug development .
Formation of Pyrimidin-2-ylcyanamide
In a different context, substituted o- and p-nitroanilines, when reacted with cyanamide, form 4-pyridyl-substituted pyrimidin-2-ylcyanamides. This reaction pathway highlights the compound’s versatility .
Anti-Inflammatory Prospects
While not directly studied for anti-inflammatory properties, understanding the SAR (structure-activity relationship) of pyrimidines can guide the synthesis of novel analogs with enhanced anti-inflammatory activities and minimal toxicity .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been associated with inhibitory responses against certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These targets play crucial roles in the inflammatory response and are often the focus of anti-inflammatory drug development.
Mode of Action
It has been observed that a water-soluble derivative of a similar compound, 3-(pyrimidin-2-ylthio) groups substituted zn (ii) phthalocyanine (n-mp3), effectively binds to ct-dna via noncovalent binding mode . This suggests that 3-(Pyrimidin-2-ylthio)aniline may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the potential targets of pyrimidine derivatives, it can be inferred that the compound may influence pathways related to inflammation and immune response .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential antimicrobial and anticancer applications due to its strong dna binding activity .
Future Directions
Research on pyrimidine derivatives, including 3-(Pyrimidin-2-ylthio)aniline, is ongoing. Future research could focus on developing novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .
properties
IUPAC Name |
3-pyrimidin-2-ylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWDDPIXCCRMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-ylthio)aniline |
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